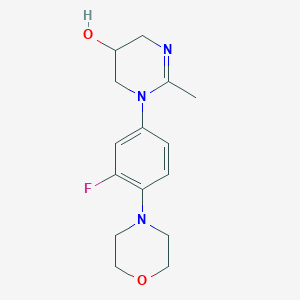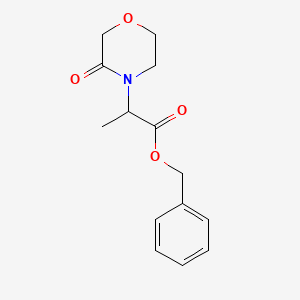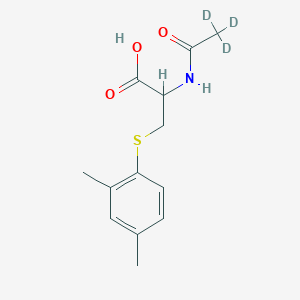
17beta-Hydroxy Exemestane Sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 17beta-Hydroxy Exemestane Sulfamate involves several steps, starting from the parent compound Exemestane. The key synthetic route includes the introduction of a sulfamate group at the 17beta-hydroxy position of Exemestane. The reaction conditions typically involve the use of sulfamoyl chloride and a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Analyse Chemischer Reaktionen
17beta-Hydroxy Exemestane Sulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
17beta-Hydroxy Exemestane Sulfamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions, particularly in the context of proteomics research.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormone-responsive cancers such as breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of 17beta-Hydroxy Exemestane Sulfamate involves its interaction with specific molecular targets and pathways. As a derivative of Exemestane, it likely functions as an aromatase inhibitor, blocking the conversion of androgens to estrogens in the body. This inhibition reduces estrogen levels, which can help in the treatment of estrogen-dependent cancers .
The compound binds irreversibly to the active site of the aromatase enzyme, leading to permanent inhibition. This action results in decreased estrogen production, which can slow the growth of hormone-responsive tumors .
Vergleich Mit ähnlichen Verbindungen
17beta-Hydroxy Exemestane Sulfamate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Exemestane: The parent compound, which is also an aromatase inhibitor used in the treatment of breast cancer.
Anastrozole: Another aromatase inhibitor with a different chemical structure, used for similar therapeutic purposes.
The uniqueness of this compound lies in its sulfamate group, which may confer additional biological activities and interactions compared to other aromatase inhibitors .
Eigenschaften
Molekularformel |
C20H27NO4S |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] sulfamate |
InChI |
InChI=1S/C20H27NO4S/c1-12-10-14-15-4-5-18(25-26(21,23)24)20(15,3)9-7-16(14)19(2)8-6-13(22)11-17(12)19/h6,8,11,14-16,18H,1,4-5,7,9-10H2,2-3H3,(H2,21,23,24)/t14-,15-,16-,18-,19+,20-/m0/s1 |
InChI-Schlüssel |
BXBPPIUOJFDEQT-NHWXPXPKSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CC(=C)C4=CC(=O)C=C[C@]34C |
Kanonische SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)N)CC(=C)C4=CC(=O)C=CC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


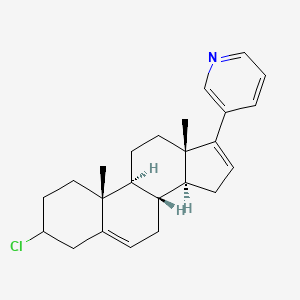
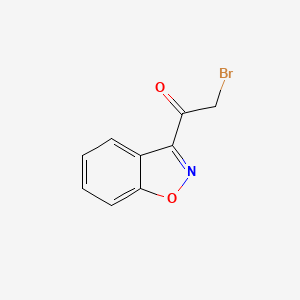
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)



![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)
